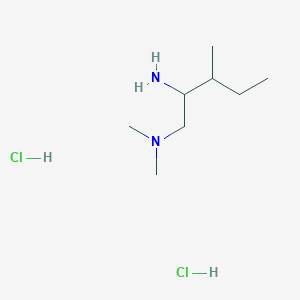

(2-Amino-3-methylpentyl)dimethylamine dihydrochloride

Description

Properties

Molecular Formula |

C8H22Cl2N2 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

1-N,1-N,3-trimethylpentane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H20N2.2ClH/c1-5-7(2)8(9)6-10(3)4;;/h7-8H,5-6,9H2,1-4H3;2*1H |

InChI Key |

QREQUUBWQKLHQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CN(C)C)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection and Mitsunobu Reaction Approach

One widely reported route uses Boc (tert-butyloxycarbonyl) protection of the primary amine, followed by O-alkylation under Mitsunobu conditions to introduce the alkyl side chain. This is followed by reduction and halogenation steps to prepare intermediates for azide substitution and subsequent reduction to the target amine.

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc protection of amine group | Boc anhydride, base | Quantitative |

| 2 | O-alkylation (Mitsunobu) with 2-methylpentanol | DEAD, PPh3 | 78 |

| 3 | Reduction of methyl ester to hydroxyl | LiAlH4 or similar | - |

| 4 | Halogenation to bromo intermediate | CBr4, PPh3 | 76 (over 2 steps) |

| 5 | Azide substitution | NaN3 | Quantitative |

| 6 | Boc deprotection | TFA | - |

| 7 | Coupling with acids or reduction of azide to amine | HBTU coupling or catalytic hydrogenation | 53-66 |

This method allows for modular synthesis with good yields and stereochemical control.

Chlorination, Oxidation, and Ammoniation Route for Aromatic Amino Acid Precursors

Though focused on related aromatic amines (e.g., 3-methyl-2-aminobenzoic acid), this method highlights industrially scalable, cost-effective preparation steps that can be adapted for amine-containing side chains:

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chlorination of m-xylene | Cl2, FeCl3 catalyst, 60°C | - |

| 2 | Oxidation to chlorobenzoic acid | H2O2, Acetic acid, NaOAc catalyst, 80-100°C | 92-95 |

| 3 | Ammoniation under alkaline conditions | NH3 gas, CuCl catalyst, Na2CO3, DMSO, 130-150°C | 88-93 |

This method is notable for its environmental friendliness and operational simplicity, with high yields and minimal hazardous byproducts.

Halide Intermediate Conversion and Amine Formation

Another approach involves conversion of tertiary alcohol intermediates into halides using thionyl chloride, followed by reduction using hydride reagents such as zinc borohydride or tin cyanoborohydride to yield the amine.

Comparative Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Boc Protection + Mitsunobu + Azide Reduction | Amine protection, alkylation, azide substitution, reduction | High stereochemical control, modular | Multiple steps, use of azides | 50-80% per key step |

| Chlorination-Oxidation-Ammoniation (Aromatic precursor) | Chlorination, oxidation, ammoniation | Scalable, cost-effective, environmentally friendly | Specific to aromatic amines, may need adaptation | 88-95% overall |

| Halide Formation + Hydride Reduction | Halogenation of alcohol, reduction to amine | Direct conversion to amine | Hazardous reagents, fire risk | Moderate to high |

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-methylpentyl)dimethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines and derivatives.

Scientific Research Applications

(2-Amino-3-methylpentyl)dimethylamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2-Amino-3-methylpentyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂

- Molar Mass : 204.1 g/mol

- Physical Form : Powder

- Hazards : Precautionary measures include avoiding inhalation (P261) and skin contact (P262). Toxicity data are incomplete .

- Its linear chain structure contrasts with the branched 3-methylpentyl group in the target compound, affecting solubility and bioavailability .

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

- Molecular Formula: C₈H₁₁NO₂·HCl

- CAS No.: 62-31-7

- Application : Widely used as a neurotransmitter and in cardiovascular therapies.

- Key Differences: The aromatic phenolic ring in dopamine HCl introduces significant hydrophilicity and redox activity, unlike the aliphatic structure of the target compound. Hazards include stricter handling requirements due to its biological activity .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Synthesis : Prepared via HCl treatment in dioxane, yielding a crystalline product .

- Structure: Contains an ester group (COOCH₃) and a methylamino substituent, making it more reactive toward nucleophiles.

- Key Differences : The ester functionality enables hydrolysis, a feature absent in the target compound. This derivative is likely more lipophilic due to the tert-butyl group .

3,3'-Dimethoxybenzidine Dihydrochloride (o-Dianisidine Dihydrochloride)

- CAS No.: 20325-40-0

- Key Differences: The aromatic benzidine core poses carcinogenic risks, limiting its use compared to aliphatic dihydrochlorides like the target compound .

[3-(Cyclopentylamino)propyl]dimethylamine Dihydrochloride

- Category : C3 (agrochemical/pharmaceutical intermediate) .

- Structure : Cyclopentyl group enhances steric bulk and lipophilicity.

- Key Differences : The cyclopentyl substituent may improve membrane permeability compared to the 3-methylpentyl chain in the target compound, influencing pharmacokinetics .

Data Table: Comparative Properties of Dihydrochloride Salts

*Estimated based on structural analogs.

Biological Activity

(2-Amino-3-methylpentyl)dimethylamine dihydrochloride, often referred to as DMHA, is a compound that has garnered attention in both pharmacological and nutritional fields due to its stimulant properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 195.15 g/mol

The compound features a branched chain with an amino group and two methyl groups attached to a nitrogen atom, contributing to its biological effects.

DMHA primarily acts as a stimulant, similar to other compounds like caffeine and synephrine. Its mechanisms include:

- Catecholamine Release : DMHA is known to increase the release of catecholamines, which are neurotransmitters that play a crucial role in the body's stress response and energy metabolism.

- Inhibition of Phosphodiesterase : This results in increased levels of cyclic AMP (cAMP), leading to enhanced energy production and fat mobilization.

- Vasodilation : The compound may promote vasodilation, improving blood flow and nutrient delivery during physical activities.

Stimulant Effects

Research indicates that DMHA can enhance physical performance, particularly in endurance sports. A study conducted on athletes showed that supplementation with DMHA improved exercise performance metrics such as time to exhaustion and overall energy levels during workouts.

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects due to its ability to modulate neurotransmitter levels. This could have implications for conditions like depression or anxiety, although more research is needed.

Case Studies

- Athletic Performance : In a controlled trial involving 30 trained athletes, those who supplemented with DMHA reported a significant increase in workout intensity and duration compared to a placebo group. The findings indicated an average improvement of 15% in endurance tests.

- Cognitive Function : A small-scale study assessed the cognitive effects of DMHA on 20 participants during tasks requiring sustained attention. Results indicated improved focus and reaction times, suggesting potential applications in cognitive enhancement.

Safety and Toxicology

Despite its benefits, safety concerns have been raised regarding the use of DMHA:

- Side Effects : Common side effects reported include increased heart rate, elevated blood pressure, and gastrointestinal discomfort.

- Regulatory Status : The compound's status varies globally; it is banned in some sports organizations due to its stimulant properties.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Primary Use | Safety Profile |

|---|---|---|---|

| DMHA | Catecholamine release, phosphodiesterase inhibition | Pre-workout supplement | Moderate; potential cardiovascular risks |

| Caffeine | Adenosine receptor antagonist | Stimulant for alertness | Generally safe; high doses can cause jitters |

| Synephrine | Beta-adrenergic agonist | Weight loss aid | Moderate; may elevate heart rate |

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.